

4,6-Dichloronicotinaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dichloronicotinaldehyde

Cat. No.: B1321850

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloronicotinaldehyde is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds with significant biological activities. Its unique structural features, including a reactive aldehyde group and two chlorine atoms on the pyridine ring, make it a versatile precursor for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth overview of the chemical and physical properties of **4,6-Dichloronicotinaldehyde**, detailed experimental protocols for its synthesis and key reactions, and an exploration of its application in the development of kinase inhibitors, with a focus on the Doublecortin-like kinase 1 (DCLK1) signaling pathway.

Core Data Presentation

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4,6-Dichloronicotinaldehyde** is presented in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	1060811-62-2	[1] [2] [3]
Molecular Formula	C ₆ H ₃ Cl ₂ NO	[1]
Molecular Weight	176.00 g/mol	[1]
Appearance	Solid	[4]
Melting Point	68-73 °C	AKSci J97115
Boiling Point	268.2±35.0 °C (Predicted)	[5]
Density	1.488±0.06 g/cm ³ (Predicted)	[5]
Solubility	Soluble in chloroform and tetrahydrofuran (THF).	[4]
SMILES	O=Cc1cncc(Cl)c1Cl	[2]
InChI Key	AKYJFAHYRMPRDS-UHFFFAOYSA-N	[6]
Synonyms	4,6-Dichloro-3-pyridinecarbaldehyde, 4,6-Dichloro-3-pyridinecarboxaldehyde, 4,6-Dichloropyridine-3-carbaldehyde	[1]

Experimental Protocols

Synthesis of 4,6-Dichloronicotinaldehyde

A common method for the synthesis of **4,6-Dichloronicotinaldehyde** involves the oxidation of (4,6-dichloropyridin-3-yl)methanol.[\[4\]](#)

Materials:

- (4,6-dichloropyridin-3-yl)methanol

- Manganese dioxide (MnO_2)
- Trichloromethane (Chloroform)
- Diatomaceous earth (Celite)

Procedure:

- Dissolve (4,6-dichloropyridin-3-yl)methanol (4.9 g, 28 mmol) in trichloromethane (100 mL).[4]
- Add manganese dioxide (24 g, 280 mmol) to the solution.[4]
- Stir the reaction mixture at 75 °C for 12 hours.[4]
- Upon completion of the reaction, cool the mixture to room temperature.[4]
- Filter the mixture through a pad of diatomaceous earth.[4]
- Concentrate the filtrate under reduced pressure to yield **4,6-Dichloronicotinaldehyde**.[4] A typical yield for this reaction is around 90%. [4]

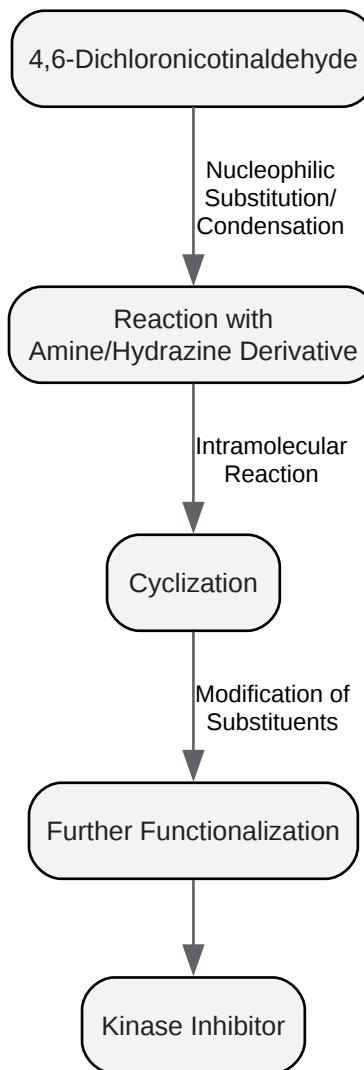
Representative Reaction: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol describes a plausible condensation reaction of **4,6-Dichloronicotinaldehyde** with a hydrazine to form a pyrazolo[3,4-b]pyridine core, a common scaffold in kinase inhibitors.

Materials:

- **4,6-Dichloronicotinaldehyde**
- Hydrazine hydrate or a substituted hydrazine
- Ethanol
- Glacial acetic acid (catalyst)

Procedure:

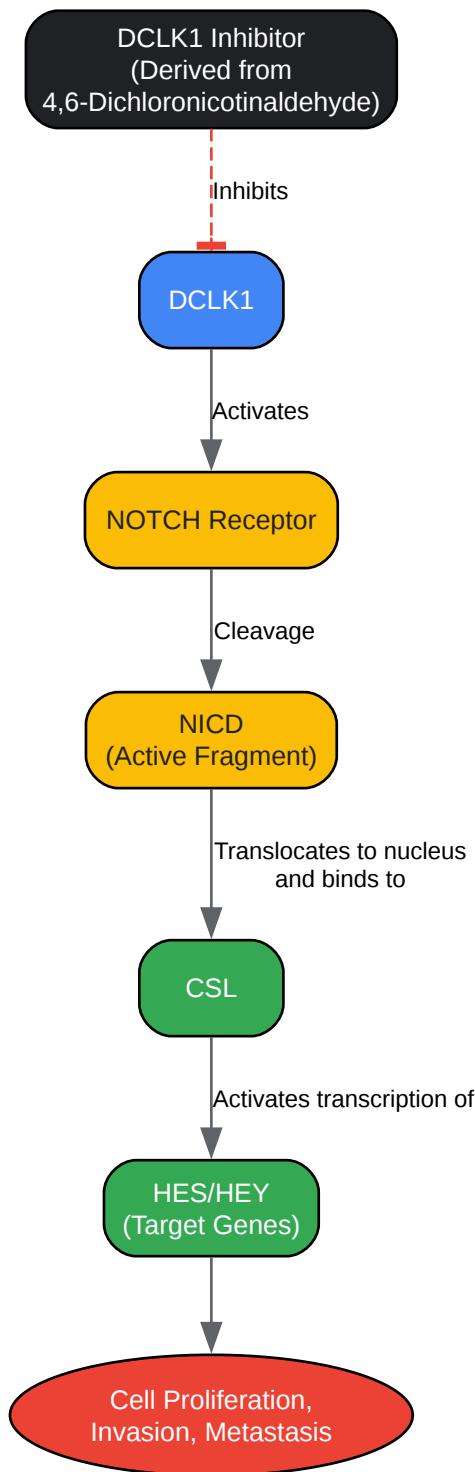

- In a round-bottom flask, dissolve **4,6-Dichloronicotinaldehyde** (10 mmol) in ethanol (50 mL).
- To this solution, add hydrazine hydrate (10 mmol) dropwise with stirring.
- Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
- Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
- Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
- The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Application in Drug Development: Targeting the DCLK1 Signaling Pathway

4,6-Dichloronicotinaldehyde is a valuable starting material for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. One such kinase of interest is Doublecortin-like kinase 1 (DCLK1), which has been identified as a cancer stem cell marker and is involved in promoting tumor growth and metastasis in various cancers such as pancreatic, colon, and head and neck squamous cell carcinoma.[\[1\]](#)[\[3\]](#)

DCLK1 is known to regulate several key signaling pathways, including the NOTCH, Wnt/β-catenin, and NF-κB pathways.[\[4\]](#)[\[7\]](#) Inhibition of DCLK1 has been shown to downregulate the components of the NOTCH signaling pathway, leading to reduced cancer cell proliferation and invasion.[\[1\]](#)[\[3\]](#)

The general workflow for the synthesis of a kinase inhibitor using **4,6-Dichloronicotinaldehyde** as a starting material is depicted below.



[Click to download full resolution via product page](#)

Caption: General synthetic workflow for kinase inhibitors.

A key reaction in the synthesis of many kinase inhibitors from **4,6-Dichloronicotinaldehyde** is the formation of a fused heterocyclic system, such as a pyrido[2,3-d]pyrimidine or a pyrazolo[3,4-b]pyridine. This is typically achieved through a condensation reaction with a suitable binucleophile, followed by cyclization. The resulting scaffold can then be further modified to optimize its binding affinity and selectivity for the target kinase.

The DCLK1 signaling pathway, a target for inhibitors derived from such scaffolds, is illustrated below.

[Click to download full resolution via product page](#)

Caption: Simplified DCLK1-NOTCH signaling pathway.

In this pathway, DCLK1 positively regulates the NOTCH signaling cascade.^[1] Activation of the NOTCH receptor leads to its cleavage and the release of the NOTCH intracellular domain

(NICD). NICD then translocates to the nucleus, where it interacts with the transcription factor CSL to activate the expression of target genes such as HES and HEY.^[1] These target genes, in turn, promote cellular processes that contribute to cancer progression, including proliferation, invasion, and metastasis.^[1] DCLK1 inhibitors, which can be synthesized from precursors like **4,6-Dichloronicotinaldehyde**, block the activity of DCLK1, thereby inhibiting the downstream NOTCH signaling and mitigating its pro-tumorigenic effects.^{[1][3]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 2. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4,6-Dichloronicotinaldehyde: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1321850#4-6-dichloronicotinaldehyde-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com